N-(9H-fluoren-2-yl)-2-nitrobenzamide
Description
N-(9H-fluoren-2-yl)-2-nitrobenzamide is a nitrobenzamide derivative featuring a fluorene moiety attached to the amide nitrogen. Key spectral characterization methods include $ ^1H $/$ ^{13}C $ NMR, IR, and HRMS, as demonstrated for structurally related benzamides .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-20(18-7-3-4-8-19(18)22(24)25)21-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYSZQVUKHREJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-nitrobenzamide typically involves the reaction of 9H-fluoren-2-amine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(9H-fluoren-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a biochemical tool in the study of disease mechanisms.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the nitro group can undergo biotransformation to form reactive intermediates that can interact with DNA and other cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical comparisons between N-(9H-fluoren-2-yl)-2-nitrobenzamide and analogous nitrobenzamide derivatives:
Key Comparative Insights:
Electron-withdrawing groups (e.g., nitro, thiadiazole) increase electrophilicity of the benzamide carbonyl, facilitating cyclization or metal coordination .
Solubility and Purification: Fluorene and adamantane derivatives exhibit lower water solubility due to hydrophobicity, necessitating organic solvents for purification . Thiadiazole-containing analogs (e.g., N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide) show ethanol solubility, enabling formulation for pharmacological testing .
C–H Functionalization: Fluorene-based nitrobenzamides are promising substrates for metal-catalyzed reactions due to their bidentate directing groups .
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